2,3-Oxiranedicarbonyl dichloride

Descripción general

Descripción

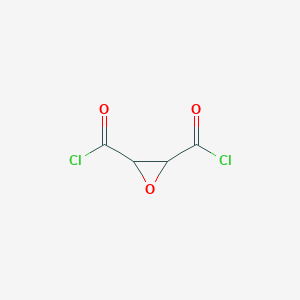

2,3-Oxiranedicarbonyl dichloride is an organic compound with the molecular formula C4H2Cl2O3. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two acyl chloride groups. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Oxiranedicarbonyl dichloride can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with phosphorus pentachloride (PCl5) to form the corresponding dichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Oxiranedicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, the acyl chloride groups hydrolyze to form carboxylic acids.

Oxidation and Reduction: The oxirane ring can undergo oxidation to form diols or reduction to form alkanes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids (e.g., aluminum chloride)

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Major Products

Amides: Formed from the reaction with amines

Esters: Formed from the reaction with alcohols

Thioesters: Formed from the reaction with thiols

Carboxylic Acids: Formed from hydrolysis

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,3-Oxiranedicarbonyl dichloride has the molecular formula and is characterized by its epoxide functional group. This structure contributes to its reactivity and versatility in organic synthesis.

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- This compound serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of chlorinated derivatives due to its electrophilic nature.

- Example : It can be used to synthesize chlorinated cyclic compounds which have applications in pharmaceuticals and agrochemicals.

- Reagent for Functionalization :

Industrial Applications

-

Production of Polymers :

- This compound is utilized in the production of specialty polymers. Its reactive sites allow for copolymerization with other monomers, leading to materials with tailored properties.

- Data Table: Polymer Properties :

Polymer Type Properties Applications Epoxy Resins High strength, chemical resistance Coatings, adhesives Polyurethanes Flexibility, durability Foams, elastomers -

Agricultural Chemicals :

- The compound is also investigated for use in developing new pesticides and herbicides. Its ability to modify biological pathways makes it a candidate for creating more effective agricultural chemicals.

- Case Study : A study highlighted the synthesis of a novel herbicide using this compound that showed improved efficacy against resistant weed species .

Mecanismo De Acción

The mechanism of action of 2,3-Oxiranedicarbonyl dichloride involves its reactivity with nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical syntheses .

Comparación Con Compuestos Similares

Similar Compounds

Phthaloyl Chloride: Similar in structure but lacks the oxirane ring.

Succinyl Chloride: Contains two acyl chloride groups but has a different carbon backbone.

Maleic Anhydride: Precursor to 2,3-Oxiranedicarbonyl dichloride, lacks the acyl chloride groups.

Uniqueness

This compound is unique due to the presence of both an oxirane ring and two acyl chloride groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

2,3-Oxiranedicarbonyl dichloride, also known as oxirane-2,3-dicarbonyl dichloride, is a compound characterized by its epoxide structure and two carbonyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHClO. Its structure consists of an epoxide ring with two carbonyl groups attached to the carbon atoms adjacent to the epoxide. This unique configuration contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various oxirane derivatives against bacterial strains, it was found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis due to the presence of the epoxide group, which can react with nucleophiles in microbial cells .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focusing on its effects on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The presence of the carbonyl groups is thought to enhance its interaction with cellular proteins involved in apoptosis regulation.

Case Study: Effect on Breast Cancer Cells

In a controlled laboratory setting, breast cancer cell lines (MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:

Table 2: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The study concluded that at higher concentrations (≥50 µM), there was a significant reduction in cell viability, suggesting strong cytotoxic effects.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This reactivity can lead to modifications that disrupt normal cellular functions. For instance, the epoxide group can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of more reactive intermediates that can further engage with cellular targets.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that exposure to high concentrations can lead to cytotoxic effects not only on cancer cells but also on normal cells. Therefore, further research is necessary to establish safe dosage levels for potential therapeutic applications .

Propiedades

IUPAC Name |

oxirane-2,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3/c5-3(7)1-2(9-1)4(6)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFZEUMTLJVKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524807 | |

| Record name | Oxirane-2,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63129-87-3 | |

| Record name | Oxirane-2,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.